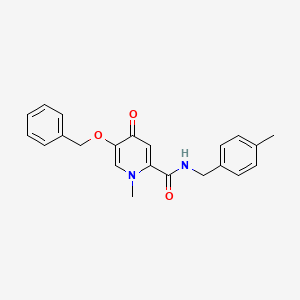

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound belonging to the dihydropyridine family. Compounds in this group are widely studied for their potential biological activities and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A standard method begins with the preparation of a dihydropyridine core through Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, β-ketoester, and ammonia. Following this, the 4-oxo and 1-methyl substitutions are introduced through selective alkylation and oxidation steps.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using automated reactors to maintain precise temperature control and reaction times. Catalysts such as Lewis acids may be used to enhance reaction rates and yields. Post-reaction, the compound is typically purified using chromatographic techniques.

化学反応の分析

Types of Reactions

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various types of reactions:

Oxidation: Converting the 1,4-dihydropyridine to a fully aromatic pyridine ring.

Reduction: Hydride donors can reduce the 4-oxo group.

Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

Reactions typically use reagents such as:

Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Reducing agents like sodium borohydride.

Substitution reactions utilize halogens or sulfonates under acidic or basic conditions.

Major Products

Oxidation: Leads to the formation of a pyridine derivative.

Reduction: Produces a reduced form with hydroxyl groups.

Substitution: Generates various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C22H20N2O5 and a molecular weight of approximately 392.4 g/mol. Its structure features a dihydropyridine ring, which is significant for its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antioxidant properties. The presence of the benzyloxy group in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions .

Antimicrobial Properties

Dihydropyridine derivatives have been studied for their antimicrobial activities. Preliminary studies suggest that 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide could possess activity against various bacterial strains due to structural similarities with known antimicrobial agents .

Cardiovascular Applications

The dihydropyridine class is well-known for its calcium channel blocking properties. Compounds like this one may be explored for their potential use in managing hypertension and other cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit specific enzymes related to inflammation, showing promising results that warrant further investigation .

Case Study 2: Structure-Activity Relationship (SAR)

In another research effort, the structure-activity relationship of this compound was analyzed to determine how modifications to the dihydropyridine ring influence biological activity. Variations in substituents led to different levels of efficacy against target enzymes, highlighting the importance of chemical structure in drug design .

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several therapeutic applications:

- Antioxidant Therapies : Potential use in formulations aimed at reducing oxidative stress.

- Antimicrobial Treatments : Development of new antibiotics based on its antimicrobial properties.

- Cardiovascular Drugs : Exploration as a calcium channel blocker for hypertension management.

作用機序

The compound's mechanism of action involves interaction with calcium channels, where it binds to specific sites within the channel protein, altering its conformation and inhibiting calcium ion flux. This modulation affects cellular activities such as contraction, secretion, and gene expression.

類似化合物との比較

When compared to other dihydropyridine derivatives:

Nifedipine: A well-known calcium channel blocker, used in treating hypertension. Our compound may offer different specificity and binding affinities.

Amlodipine: Similar in structure but with different pharmacokinetic properties, offering longer half-life and better oral absorption.

Nitrendipine: Used in vasodilation, with similar but slightly varied mechanisms and effects.

The uniqueness of 5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its specific substitutions, which can offer unique pharmacological profiles and binding characteristics, making it a valuable candidate for further research and development.

生物活性

5-(benzyloxy)-1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N2O3 and a molecular weight of 342.39 g/mol. The structure features a dihydropyridine core, which is known for its pharmacological properties, particularly in cardiovascular and neuroprotective applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown inhibition against BRAF(V600E) and EGFR kinases, crucial targets in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| Similar Dihydropyridine Derivative | MDA-MB-231 (breast cancer) | 10.0 |

Anti-inflammatory and Antioxidant Properties

Dihydropyridine derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented, suggesting its potential use in treating inflammatory diseases . Additionally, antioxidant activity has been observed, which may contribute to its protective effects against oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and benzyloxy groups significantly influence the biological activity of these compounds. For example:

- Benzyloxy Substitution : Enhances lipophilicity and cellular uptake.

- Methyl Substitution : Increases potency against specific targets like kinases.

Research shows that the presence of electron-donating groups enhances the electron density on the aromatic system, leading to improved interactions with biological targets .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various dihydropyridine derivatives, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM in MCF-7 cells, indicating its potential as an anticancer agent .

Study 2: In Vivo Studies

Further investigations into the in vivo effects of this compound revealed promising results in animal models of cancer. When administered alongside conventional chemotherapeutics like doxorubicin, it exhibited a synergistic effect, enhancing overall therapeutic efficacy while minimizing side effects .

特性

IUPAC Name |

1-methyl-N-[(4-methylphenyl)methyl]-4-oxo-5-phenylmethoxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-16-8-10-17(11-9-16)13-23-22(26)19-12-20(25)21(14-24(19)2)27-15-18-6-4-3-5-7-18/h3-12,14H,13,15H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJZXGNEGCVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。